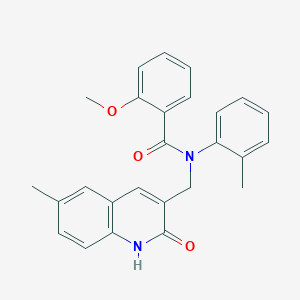
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide, also known as HM-3, is a chemical compound that has been extensively studied for its potential use in scientific research. HM-3 has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide is not well-understood, but it is believed to involve the formation of a complex with DNA. This complex may interfere with DNA replication and repair processes, leading to cell death. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has also been shown to induce the production of reactive oxygen species, which can activate various signaling pathways in cells.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has been found to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
The advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide in lab experiments include its relatively simple synthesis process, its fluorescent properties, and its wide range of potential applications. However, there are also some limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are many potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide, including:
1. Further studies to elucidate the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide and its potential therapeutic applications.
2. Development of new N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide derivatives with enhanced properties and reduced toxicity.
3. Studies to investigate the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide as a diagnostic tool for various diseases.
4. Investigation of the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide in combination with other therapeutic agents to enhance their efficacy.
5. Exploration of the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide (N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide) is a valuable tool for scientific research, with a wide range of potential applications. While there are some limitations to its use, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has the potential to be a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with o-toluidine and benzoyl chloride. The resulting compound is then treated with sodium methoxide to form N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide. The synthesis process is relatively straightforward and has been well-documented in the literature.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage, as a tool for studying the role of reactive oxygen species in cellular signaling pathways, and as a potential therapeutic agent for various diseases.
属性
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-12-13-22-19(14-17)15-20(25(29)27-22)16-28(23-10-6-4-8-18(23)2)26(30)21-9-5-7-11-24(21)31-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOIPMZNXXYINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

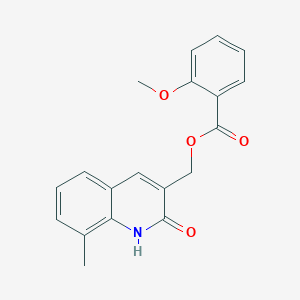
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)
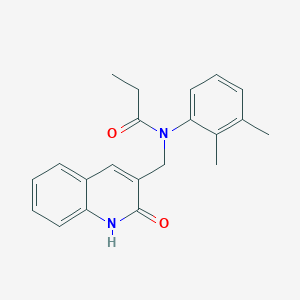
![8-bromo-N-(4-ethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693627.png)
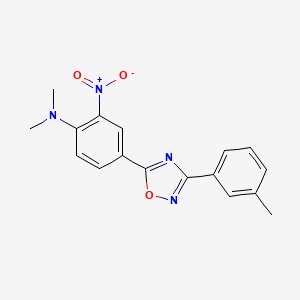


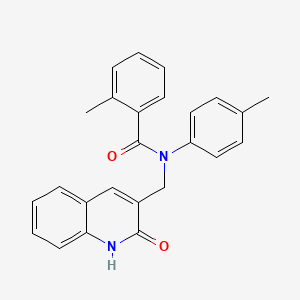

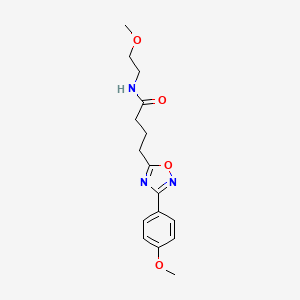
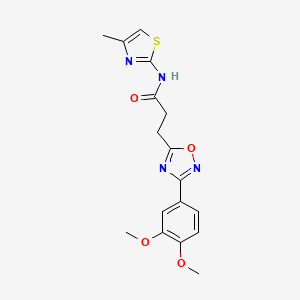
![4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7693686.png)
